2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride
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Overview
Description
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H9ClN8 and its molecular weight is 204.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride plays a crucial role in the synthesis of novel compounds. For instance, it has been involved in the one-step transformation of aldehyde groups, leading to the creation of new triazine derivatives. These derivatives have been characterized through various techniques such as FTIR, multinuclear NMR, and single crystal X-ray, providing valuable insights into their structural and computational properties (Nycz & Małecki, 2014).
Chemical Reactions and Product Formation
The compound has been utilized in reactions with perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene, yielding products like 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine. These products' structures were confirmed by X-ray diffraction analysis, showcasing the compound's versatility in synthesizing perfluoroalkylpyrimidines and s-triazines (Furin et al., 2001).
Supramolecular Chemistry
In supramolecular chemistry, 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride has facilitated the synthesis of supramolecular synthons, leading to the creation of Zn(II) complexes. These complexes have been characterized through techniques like SEM, revealing unique structures such as porous balls with coccolith morphology and neat rectangular blocks. This demonstrates the compound's potential in developing new materials with specific supramolecular architectures (Naik et al., 2011).
Anticancer Activity
2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride has also been a key component in the synthesis of compounds with potential anticancer activity. For instance, hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins were synthesized, and their cytotoxic properties were evaluated against various human cancer cell lines, showing significant activity (Makowska et al., 2018).
Mechanism of Action
Target of Action
It is known to be an impurity of metformin , a widely used drug for the treatment of type II diabetes. Metformin primarily targets the liver, decreasing hepatic glucose production and increasing insulin sensitivity .
Mode of Action
The specific mode of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride is not directly stated in the search results. Given its association with Metformin, it may share similar mechanisms. Metformin works by inhibiting hepatic gluconeogenesis and stimulating peripheral glucose uptake .
Biochemical Pathways
Metformin is known to activate amp-activated protein kinase (ampk), a major regulator of cellular energy homeostasis . This leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues .
Pharmacokinetics
It is soluble in water and dmso, and slightly soluble in water when heated . Its melting point is 225°C, and its boiling point is 521.0±33.0 °C . These properties may influence its bioavailability.
Result of Action
It is noted to have antitumor activity and is a neoplasm inhibitor .
Properties
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMTYLBNDRKDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20638905 |
Source
|
Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2959-04-8 |
Source
|
Record name | NSC231488 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.